methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQEIGJZWIFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198391-70-6 | |
| Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Promoted Cascade Reactions
A prominent method involves base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles such as ((chloromethyl)sulfonyl)benzene derivatives. This approach is metal-free, environmentally benign, and executed under mild conditions, generally using potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) as bases.
- The reaction proceeds via nucleophilic attack on the carbonyl group, followed by cyclization at the nitrile group, forming the isoindolinone ring without epoxide formation (Darzens reaction is avoided).
- The process can yield diastereomeric mixtures, separable by chromatography and crystallization.
- Diastereoselectivity is generally high, with relative configurations assigned via X-ray crystallography.
- Reaction conditions such as base choice, temperature, and solvent significantly affect yield and selectivity.
Representative reaction conditions and yields:
| Entry | Base (1 equiv) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | KOtBu | Room Temp | 18 | 86 | Best yield in acetonitrile |
| 2 | K₂CO₃ | 50 | 60 | 37 | Moderate yield |
| 3 | K₂CO₃ | Room Temp | 24 | No reaction | Low conversion |
| 4 | Et₃N | 50 | 60 | No reaction | Ineffective base |
| 5 | KOtBu | Room Temp | 24 | Complex mixture | DMSO solvent leads to side products |
(Table adapted from experimental data in cascade reaction studies)
Microwave-Assisted Synthesis
Microwave (MW)-assisted methods have been developed for related isoindolinone derivatives, offering catalyst-free, efficient synthesis with high yields and short reaction times.
- Three-component condensation of 2-formylbenzoic acid, primary amines, and dialkyl phosphites under MW irradiation.
- Both batch and continuous flow MW reactors have been optimized for temperature, time, and molar ratios.
- MW irradiation enhances reaction rates and yields compared to conventional heating.
- Real-time FT-IR monitoring has been used to study reaction progress.
Although this method specifically targets isoindolin-1-one-3-phosphonates, the principles of MW-assisted synthesis can be adapted for methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate derivatives, potentially improving efficiency and scalability.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Base-Promoted Cascade Reactions | Metal-free, mild conditions, high diastereoselectivity | Environmentally benign, flexible substrate scope | Sensitive to base and solvent choice |
| Microwave-Assisted Synthesis | Catalyst-free, rapid, scalable (continuous flow) | High yields, short reaction times | Specific to phosphonate derivatives; adaptation needed |
| Metal-Catalyzed Cyclizations (Literature) | Use of Ru(II)/Ag(I) catalysts, oxidative conditions | Access to substituted isoindolinones | Requires metals, harsh conditions, limited substrate scope |
Detailed Reaction Mechanism Insights
- The initial nucleophilic attack occurs at the carbonyl carbon of ortho-substituted benzonitriles.
- The resulting alkoxide intermediate cyclizes via nucleophilic attack on the nitrile carbon, forming a five-membered isoindolinone ring.
- This cyclization pathway is favored over epoxide formation (Darzens reaction), as supported by experimental evidence and literature reports.
- The Dimroth-type rearrangement stabilizes the isoindolinone structure.
- Diastereomer formation is influenced by base strength and reaction conditions, with KOtBu favoring higher yields and selectivity.
Representative Experimental Data
| Entry | Substrate | Base | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Acetylbenzonitrile + PhSO₂CH₂Cl | KOtBu | Room Temp | 18 | 86 | 2:1 | High yield, good selectivity |
| 2 | Same substrate | K₂CO₃ | 50 | 60 | 37 | 1.7:1 | Moderate yield |
| 3 | 2-Heptanoylbenzonitrile | K₂CO₃ | 50 | 48 | 60 | Not reported | Longer alkyl chain tolerated |
Summary and Outlook
The preparation of this compound is effectively achieved via base-promoted cascade reactions of ortho-carbonyl benzonitriles with suitable pronucleophiles under mild, metal-free conditions. The choice of base and solvent critically influences yield and selectivity, with potassium tert-butoxide in acetonitrile offering optimal results. Microwave-assisted synthesis presents a promising alternative for related isoindolinone derivatives, enhancing reaction efficiency and scalability.
Future research may focus on adapting microwave methods specifically for this compound and exploring asymmetric variants to access enantiomerically enriched products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding hydroxyl derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoindole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has the molecular formula and features a bicyclic isoindole structure. The presence of a carboxylate ester group contributes to its reactivity and versatility in chemical synthesis.
Antitumor Activity
Research indicates that this compound exhibits significant biological activities, including antitumor properties. It has been shown to inhibit various kinases involved in cancer progression, making it a candidate for further pharmaceutical development.
Selective COX Inhibition
Studies have demonstrated that derivatives of this compound can selectively inhibit cyclooxygenase (COX) enzymes. For instance, certain derivatives showed greater inhibition of COX-2 compared to COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
PARP Inhibition
Methyl 3-oxo-2,3-dihydro-1H-isoindole derivatives have been identified as potent inhibitors of PARP (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms. This property suggests potential applications in treating cancers that exhibit deficiencies in DNA repair pathways .
Synthesis of Isoxazole and Triazole Derivatives
The compound serves as a precursor for synthesizing various nitrogen-containing heterocycles such as isoxazoles and triazoles through 1,3-dipolar cycloaddition reactions. These derivatives have shown promising biological activities and can be utilized in drug development .
Versatile Building Block
Due to its structural characteristics, this compound acts as a versatile building block in organic synthesis. It can be modified to create a wide range of functionalized compounds that are useful in medicinal chemistry.
Case Studies
Mechanism of Action
The mechanism by which methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency : Isoindole esters exhibit high yields (e.g., 80% for 18u ) in multi-step reactions, underscoring their robustness as intermediates .
Pharmacological Relevance : Derivatives like 18u demonstrate antibacterial activity, suggesting that the 3-oxo-isoindole scaffold is a promising pharmacophore .
Structural Sensitivity : Positional isomerism (e.g., ester at position 1 vs. 4) significantly impacts electronic distribution and reactivity, necessitating careful design in synthetic workflows .
Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique fused ring structure characteristic of isoindole derivatives. Its structural properties contribute to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Target Receptors:
this compound interacts with various biological pathways through its binding affinity to multiple receptors. The indole derivatives, including this compound, are known to modulate receptor activities, which can lead to significant biological effects.
Biochemical Pathways:
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
- Anticancer Properties: Exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: Modulates inflammatory pathways, potentially reducing inflammation in various conditions.
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several pathogens with promising results.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential in various studies. It shows selective cytotoxicity against cancer cell lines while sparing normal cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in the Chemical and Pharmaceutical Bulletin explored the antimicrobial effects of this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In another study focusing on anticancer activity, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Future Directions
The ongoing research into this compound suggests several future directions:
- Development of Derivatives: Structural modifications could enhance its biological activity and selectivity.
- Clinical Trials: Further studies are necessary to evaluate its safety and efficacy in clinical settings.
- Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its effects will facilitate the development of targeted therapies.
Q & A
Q. What are the established synthetic routes for methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted indole precursors and carbonyl-containing reagents. For example, analogous syntheses (e.g., indole-2-carboxylate derivatives) involve refluxing 3-formyl-indole intermediates with aminothiazolones or thioureas in acetic acid, with sodium acetate as a base . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of nucleophile) and controlled reflux durations (3–5 hours). Purity is enhanced via recrystallization from DMF/acetic acid mixtures .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are primary tools for structural elucidation. Tautomeric equilibria (e.g., keto-enol forms) can be analyzed using temperature-dependent NMR or infrared (IR) spectroscopy. Computational methods like density functional theory (DFT) simulations further validate tautomer stability .
Q. What are the common functionalization strategies for this compound in medicinal chemistry applications?
Methodological Answer: The ester group at the 1-position and the oxo moiety at the 3-position are reactive sites for derivatization. Nucleophilic substitution (e.g., hydrolysis to carboxylic acids) or reduction (e.g., to dihydroindoles) are typical. Cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions (if present) enable diversification, as seen in related indazole derivatives .
Advanced Research Questions
Q. How can factorial design principles optimize the synthesis of this compound under varying catalytic conditions?
Methodological Answer: A factorial design approach (e.g., 2³ design) can systematically test variables like catalyst loading, temperature, and solvent polarity. For instance, sodium acetate’s role as a base in acetic acid-mediated reactions can be quantified via response surface methodology (RSM) to identify interactions between parameters. This reduces trial-and-error experimentation and improves reproducibility .
Q. What computational tools are effective in predicting reaction pathways for novel derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., using Gaussian or ORCA) enable reaction path searches, while machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict feasible intermediates. The ICReDD framework integrates computational and experimental data to prioritize reaction conditions, accelerating discovery .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent purity). Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) and stringent quality control (e.g., ≥95% purity via HPLC ) are critical. Meta-analyses of structure-activity relationships (SAR) across homologs (e.g., ethyl indole carboxylates ) can clarify mechanistic outliers.
Q. What advanced separation technologies improve the purification of this compound from complex reaction mixtures?
Methodological Answer: High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities, while membrane-based nanofiltration removes low-molecular-weight byproducts. Simulated moving bed (SMB) chromatography is scalable for industrial-grade purity .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Methodological Answer: Degradation kinetics can be studied via accelerated stability testing (e.g., 40°C/75% RH for 6 months) in solvents like DMSO or ethanol. Mass spectrometry (MS) identifies degradation products (e.g., hydrolyzed carboxylic acids), guiding storage protocols in inert atmospheres .
Data Contradiction and Validation
Q. What statistical methods are recommended for validating reproducibility in synthetic yields across laboratories?
Methodological Answer: Interlaboratory studies should employ Bland-Altman analysis to assess bias and Cohen’s kappa for categorical agreement (e.g., “high” vs. “low” yield). Robust regression models account for equipment variability (e.g., reflux condenser efficiency) .
Q. How can researchers address discrepancies between computational predictions and experimental outcomes for derivative synthesis?
Methodological Answer: Divergences often stem from neglected solvent effects or transition-state approximations. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy. Iterative feedback loops, where experimental data refine computational parameters, are essential (e.g., ICReDD’s approach ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
